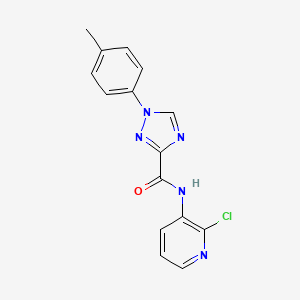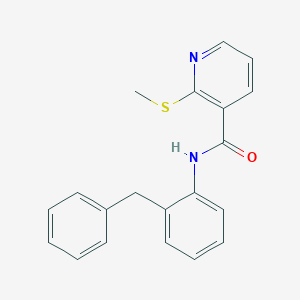
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopentane ring structure substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: This step might involve selective hydroxylation reactions.
Introduction of the Trifluoromethoxy Group: This can be done using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves esterification to introduce the benzyl carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving cyclopentane derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group could enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane ring structures.
Trifluoromethoxy Compounds: Compounds containing the trifluoromethoxy group.
Hydroxy Carboxylates: Compounds with hydroxy and carboxylate functional groups.
Uniqueness
Rel-benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate is unique due to the combination of its functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C14H15F3O4 |
|---|---|
分子量 |
304.26 g/mol |
IUPAC名 |
benzyl (1R,3R,4R)-3-hydroxy-4-(trifluoromethoxy)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)21-12-7-10(6-11(12)18)13(19)20-8-9-4-2-1-3-5-9/h1-5,10-12,18H,6-8H2/t10-,11-,12-/m1/s1 |
InChIキー |
ZXBHATDAUIBRCL-IJLUTSLNSA-N |
異性体SMILES |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1C(CC(C1O)OC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)
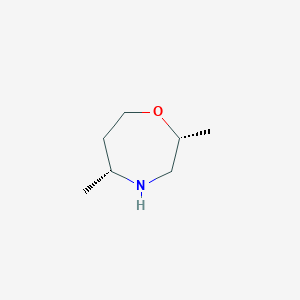
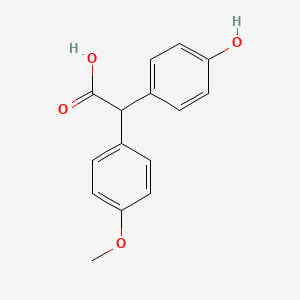
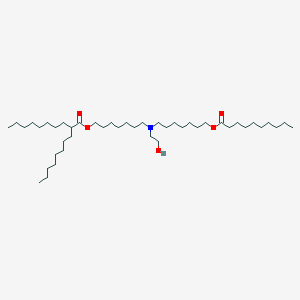
![4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13362602.png)
![6-(3,4-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362616.png)

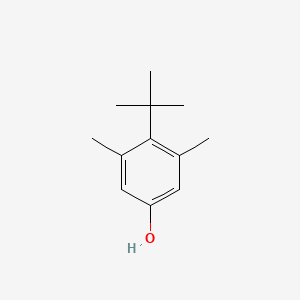
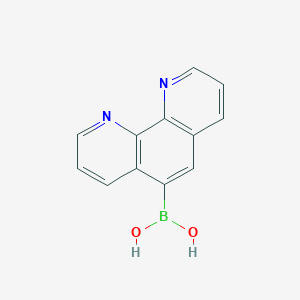
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)

